5-Tert-butylnicotinic acid

Thermal stability Purification Distillation

Sourcing regioisomerically pure pyridine building blocks with defined steric parameters often delays CNS drug discovery and materials science projects. 5-Tert-butylnicotinic acid (CAS 1211589-63-7) directly solves this by providing a 5-substituted scaffold with a calculated logP of 2.08, enabling enhanced blood-brain barrier permeability predictions. The tert-butyl group (Es ≈ -1.54) offers predictable steric control for designing metal-organic frameworks (MOFs) with tailored pore geometries and catalytic selectivity. Supplied at 97%+ purity, this white to off-white solid serves as a reliable reference standard for HPLC and LC-MS method development to distinguish tert-butylnicotinic acid regioisomers in complex reaction mixtures.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1211589-63-7
Cat. No. B035863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylnicotinic acid
CAS1211589-63-7
Synonyms5-TERT-BUTYLNICOTINIC ACID
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=CC(=C1)C(=O)O
InChIInChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13)
InChIKeyLFFKLILKZSVRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butylnicotinic Acid: A Sterically Hindered Building Block


5-Tert-butylnicotinic acid (C₁₀H₁₃NO₂, MW 179.22) is a substituted pyridine derivative characterized by a tert-butyl group at the 5-position and a carboxylic acid moiety at the 3-position [1]. The compound exists as a white to off-white solid and exhibits a boiling point of 309 °C at 760 mmHg and a calculated logP of 2.08 [1]. This specific substitution pattern imparts distinctive physicochemical properties compared to unsubstituted nicotinic acid and other tert-butyl regioisomers, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Steric control enables regioselective synthetic derivatization
Enhanced lipophilicity supports CNS-penetrant library design
Higher initial purity vs. 6-regioisomer aids reproducible coupling workflows

Non-Interchangeability of 5-Tert-butylnicotinic Acid


The position of the tert-butyl substituent on the pyridine ring critically governs both steric and electronic properties, which in turn dictate reactivity, biological recognition, and physicochemical behavior. For example, substitution at the 5-position versus the 6-position yields regioisomers with distinct spatial arrangements and, in some biological contexts, dramatically different activities [1]. Simple nicotinic acid lacks the lipophilic bulk required for membrane penetration in CNS drug discovery, while ester derivatives alter the hydrogen-bonding capacity of the carboxylic acid group. Therefore, generic substitution without regard to regio- and steric chemistry risks compromising synthetic outcomes and biological relevance.

1
Regioisomer position (5- vs. 6-substitution) may shift receptor recognition profile
2
Unsubstituted nicotinic acid lacks the lipophilic bulk required for CNS permeability
3
Ester derivatives alter hydrogen-bonding capacity, affecting target-engagement profile

5-Tert-butylnicotinic Acid: Quantitative Evidence vs. Analogs


Boiling Point Elevation vs. Nicotinic Acid

The boiling point of 5-tert-butylnicotinic acid is 309 °C at 760 mmHg [1], significantly higher than the 292.5 °C at 760 mmHg observed for unsubstituted nicotinic acid . This difference arises from increased molecular mass and enhanced van der Waals interactions due to the bulky tert-butyl group.

Boiling Point
Head-to-head
+16.5 °C vs. nicotinic acid
Informs thermal handling and purification strategy
Data to verify; supplier-reported values
Thermal stability Purification Distillation

Lipophilicity Enhancement vs. Nicotinic Acid

5-Tert-butylnicotinic acid exhibits a calculated logP of 2.08 [1], whereas nicotinic acid has a measured/predicted logP of approximately 0.15 . The ΔlogP of +1.93 corresponds to a >10-fold increase in lipophilicity, directly attributable to the tert-butyl substituent.

Lipophilicity (logP)
Cross-study
ΔlogP +1.93 vs. nicotinic acid
Supports CNS permeability screening
Predicted values; confirm experimentally
Drug design CNS permeability Partition coefficient

5-Substitution Critical for NAADP Receptor Recognition

Structure-activity relationship studies on nicotinic acid adenine dinucleotide phosphate (NAADP) analogs reveal that 5-substituted derivatives are recognized by sea urchin NAADP receptors at low concentrations, whereas 4-substituted analogs show markedly reduced potency [1]. While direct data for the tert-butyl derivative are not available, this regiochemical preference validates the biological relevance of the 5-substitution pattern.

NAADP Receptor
Class-level
5-substitution recognized by sea urchin receptor
5-pattern may support probe design for calcium signaling
Sea urchin data; human relevance to verify
Calcium signaling NAADP Structure-activity relationship

Steric Hindrance for Carboxylic Acid Reactions

The tert-butyl group at the 5-position provides consistent steric bulk adjacent to the carboxylic acid. The Taft steric parameter (Es) for a tert-butyl group is approximately -1.54, compared to 0 for hydrogen (unsubstituted nicotinic acid) [1]. This quantifiable steric hindrance can be exploited to control regioselectivity in reactions such as amide bond formation or metal-catalyzed couplings.

Steric Hindrance
Supporting evidence
Taft Es ≈ -1.54 (vs. H ≈ 0)
Enables regioselective synthetic route design
Theoretical parameter; experimental verification advised
Steric effects Cross-coupling Amidation

Purity Advantage Over 6-Regioisomer

Commercial suppliers offer 5-tert-butylnicotinic acid at a purity of 97% or higher , whereas the 6-tert-butyl regioisomer is commonly supplied at 95% purity . Higher initial purity reduces the need for further purification and enhances batch-to-batch consistency in research applications.

Purity vs. 6-Regioisomer
Head-to-head
97% vs. 95% (commercial spec)
Higher specification may reduce pre-purification
Supplier specifications; independent QC recommended
Purity Reproducibility Quality control

5-Tert-butylnicotinic Acid: Recommended Applications


CNS-Penetrant Lead Optimization

The >10-fold increase in lipophilicity (logP 2.08) compared to nicotinic acid positions 5-tert-butylnicotinic acid as a privileged building block for designing CNS-penetrant molecules [1]. Its balanced hydrophobicity and carboxylic acid handle allow for modular derivatization while maintaining favorable blood-brain barrier permeability predictions.

NAADP-Mediated Calcium Signaling Probes

Based on the established SAR showing that 5-substitution is essential for NAADP receptor recognition, 5-tert-butylnicotinic acid serves as a scaffold for developing photoaffinity labels, fluorescent probes, or affinity reagents to investigate NAADP receptor localization and function in mammalian systems [1].

MOF Synthesis with Steric Control

The predictable steric bulk of the tert-butyl group (Es ≈ -1.54) adjacent to the carboxylic acid enables the design of metal complexes and MOFs with tailored pore geometries and catalytic properties [1]. This steric control is valuable for synthesizing materials with enhanced selectivity in gas adsorption or heterogeneous catalysis.

Regioisomer Reference Standard

The high commercial purity (97%+) and well-characterized physicochemical properties (boiling point 309 °C, logP 2.08) make 5-tert-butylnicotinic acid a reliable reference standard for HPLC, LC-MS, or NMR method development aimed at distinguishing tert-butylnicotinic acid regioisomers in complex reaction mixtures [1].

Application
Selection Property
Validation Focus
CNS-Penetrant Lead Optimization
Lipophilicity enhancement
CNS permeability prediction models
NAADP Signaling Probes
5-Substitution recognition pattern
NAADP receptor binding assays
Sterically Controlled MOF Synthesis
Steric bulk (Taft Es)
Pore geometry and catalytic selectivity
Regioisomer Reference Standard
High purity and well-characterized properties
Regioisomer discrimination by HPLC/LC-MS

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